1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine
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Overview
Description
1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a methoxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the benzoyl group and the methoxypyrrolidine moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzoylpiperidine: Similar structure but lacks the methoxypyrrolidine moiety.
4-(3-Methoxypyrrolidin-1-yl)piperidine: Similar structure but lacks the benzoyl group.
Uniqueness: 1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of both the benzoyl group and the methoxypyrrolidine moiety. This combination of functional groups can result in unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-9-12-19(13-16)15-7-10-18(11-8-15)17(20)14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXANWXVUYMVOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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